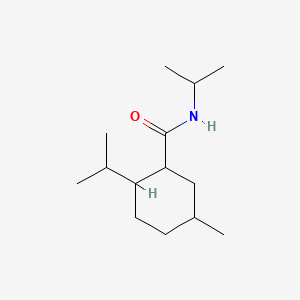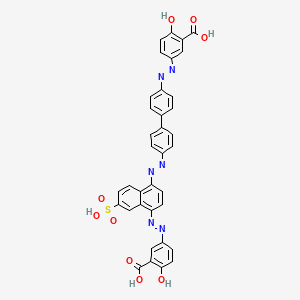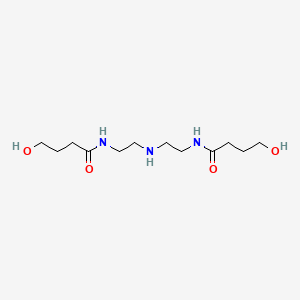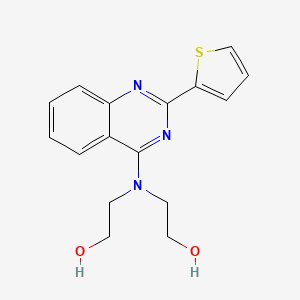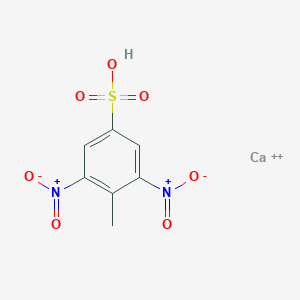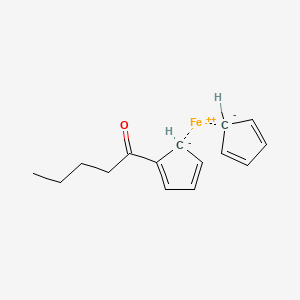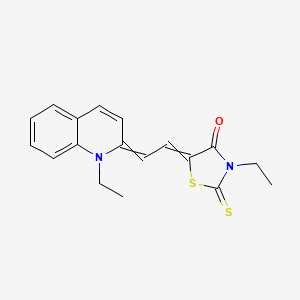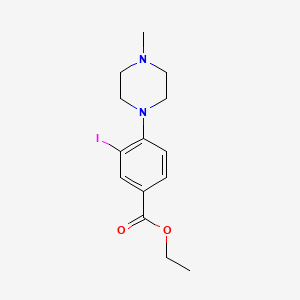
Ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate is a chemical compound with the molecular formula C14H19IN2O2 and a molecular weight of 374.21733 g/mol. This compound is characterized by the presence of an ethyl ester group, an iodine atom, and a 4-methylpiperazin-1-yl group attached to a benzoate core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate typically involves a multi-step processThe reaction conditions often involve the use of reagents such as iodine and piperazine derivatives under controlled temperature and pressure. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Nucleophilic Substitution: Common reagents for these reactions include nucleophiles like thiols, amines, and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving molecular interactions and biological pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. The 4-methylpiperazin-1-yl group is known to interact with various biological receptors, potentially modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate can be compared to other similar compounds, such as:
Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate: This compound has a nitro group instead of an iodine atom, leading to different chemical reactivity and biological activity.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are used in anti-tubercular research and have different molecular targets.
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: This compound has anti-inflammatory properties and a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1131614-96-4 |
|---|---|
Molekularformel |
C14H19IN2O2 |
Molekulargewicht |
374.22 g/mol |
IUPAC-Name |
ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C14H19IN2O2/c1-3-19-14(18)11-4-5-13(12(15)10-11)17-8-6-16(2)7-9-17/h4-5,10H,3,6-9H2,1-2H3 |
InChI-Schlüssel |
BTRPCLSTPHAKGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
